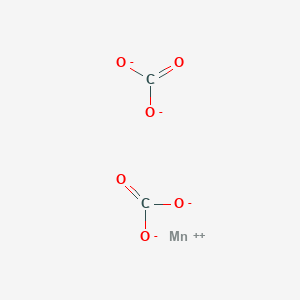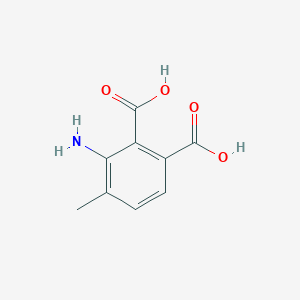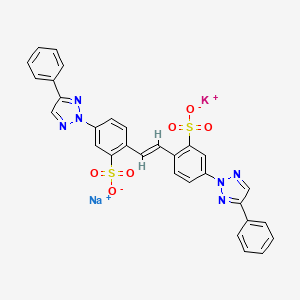
Sulfane;dodecaborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfane;dodecaborate: is a compound that consists of a sulfane group and a dodecaborate anion. The dodecaborate anion, [B₁₂H₁₂]²⁻, is a borane with an icosahedral arrangement of 12 boron atoms, each attached to a hydrogen atom . This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The dodecaborate anion can be synthesized through several methods. One common approach involves the reaction of sodium borohydride with boron trifluoride etherate to form a triborate anion, which is then pyrolyzed to yield the dodecaborate anion . The reaction conditions typically involve high temperatures and the use of organic solvents like benzene.
Industrial Production Methods: Industrial production of dodecaborate compounds often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Dodecaborate compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, the dodecaborate anion can be hydroxylated with hydrogen peroxide to form hydroxylated derivatives . It can also undergo halogenation, where hydrogen atoms are replaced by halogens under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include hydrogen peroxide for hydroxylation and halogens like chlorine or bromine for halogenation. The reactions often require catalysts and specific solvents to proceed efficiently .
Major Products: The major products formed from these reactions include hydroxylated and halogenated derivatives of the dodecaborate anion.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, dodecaborate compounds are used as building blocks for the synthesis of complex molecules. Their unique structure allows for the creation of novel materials with specific properties .
Biology and Medicine: In biology and medicine, dodecaborate compounds have been explored for their potential use in drug delivery systems and as therapeutic agents. Their ability to interact with biological membranes and transport molecules across them makes them valuable in these fields .
Industry: In industry, dodecaborate compounds are used in the production of high-performance materials, such as supercapacitors. Their unique electronic properties make them suitable for use in energy storage devices .
Wirkmechanismus
The mechanism of action of dodecaborate compounds involves their interaction with molecular targets and pathways. For example, their ability to form stable complexes with various molecules allows them to act as carriers for drug delivery . Additionally, their unique electronic properties enable them to participate in redox reactions, making them useful in energy storage applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to dodecaborate include other boron hydride clusters like decaborane and carboranes. These compounds share some structural similarities but differ in their chemical properties and applications .
Uniqueness: Dodecaborate compounds are unique due to their icosahedral structure and the ability to form stable complexes with a wide range of molecules. This makes them versatile and valuable in various scientific and industrial applications .
Eigenschaften
Molekularformel |
B12H2O36S-36 |
|---|---|
Molekulargewicht |
739.8 g/mol |
IUPAC-Name |
sulfane;dodecaborate |
InChI |
InChI=1S/12BO3.H2S/c12*2-1(3)4;/h;;;;;;;;;;;;1H2/q12*-3; |
InChI-Schlüssel |
LPVHMSAIFIVVKF-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Diphenylphosphino)phenyl]triphenylphosphonium](/img/structure/B13772384.png)


![3-amino-3-[2-(2-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772400.png)

![2-[[4-[(2,3-Dimethoxypropyl)ethylamino]phenyl]azo]-6-methoxy-3-methylbenzothiazolium chloride](/img/structure/B13772412.png)


![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;N'-(2-aminoethyl)ethane-1,2-diamine;prop-2-en-1-ol](/img/structure/B13772433.png)


![tris(4-tetracyclo[6.2.1.13,6.02,7]dodec-9-enylmethyl) phosphite](/img/structure/B13772459.png)
![N-ethyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B13772466.png)
